molecular formula C6H11N5O B8047326 3-azido-N'-(propan-2-ylidene)propanehydrazide

3-azido-N'-(propan-2-ylidene)propanehydrazide

Cat. No.: B8047326
M. Wt: 169.19 g/mol
InChI Key: VPZJDESCTQVNNU-UHFFFAOYSA-N
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Description

3-Azido-N'-(propan-2-ylidene)propanehydrazide is a chemical compound with the molecular formula C₆H₁₄N₄O. It is primarily used in scientific research and as a synthetic intermediate. This compound features an azido group (-N₃) attached to a propanehydrazide backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-N'-(propan-2-ylidene)propanehydrazide typically involves the reaction of propanehydrazide with an azide source under controlled conditions. One common method is the reaction of propanehydrazide with sodium azide (NaN₃) in the presence of a suitable catalyst, such as copper(I) chloride (CuCl).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-N'-(propan-2-ylidene)propanehydrazide undergoes various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso compounds.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives

  • Reduction: Amino derivatives

  • Substitution: Alkylated or aminated products

Scientific Research Applications

3-Azido-N'-(propan-2-ylidene)propanehydrazide is widely used in scientific research due to its versatility. It is employed in the synthesis of various bioactive compounds, pharmaceuticals, and materials. In chemistry, it serves as a building block for the construction of complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs. In industry, it is utilized in the production of advanced materials and coatings.

Mechanism of Action

3-Azido-N'-(propan-2-ylidene)propanehydrazide is similar to other azide-containing compounds, such as 4-azidoaniline and 2-azido-N-(propan-2-ylidene)propanehydrazide. its unique structure and reactivity profile set it apart. Unlike some other azides, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 4-azidoaniline

  • 2-azido-N-(propan-2-ylidene)propanehydrazide

  • Azidothymidine (AZT)

  • 5-azidopenicillanic acid

Properties

IUPAC Name

3-azido-N-(propan-2-ylideneamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-5(2)9-10-6(12)3-4-8-11-7/h3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZJDESCTQVNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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